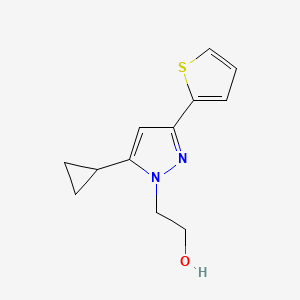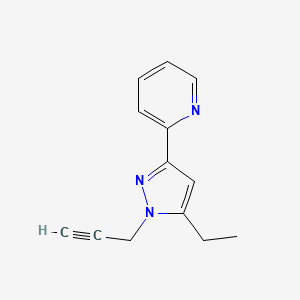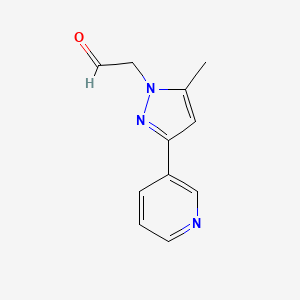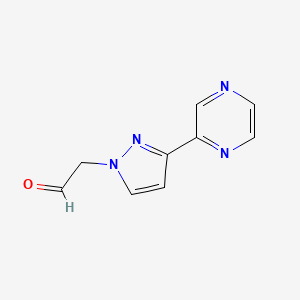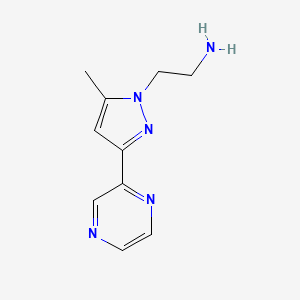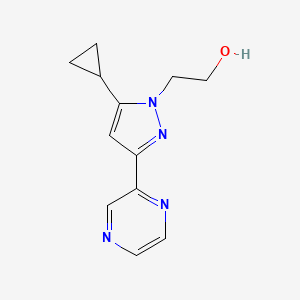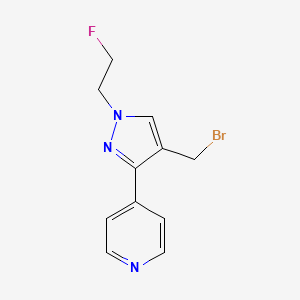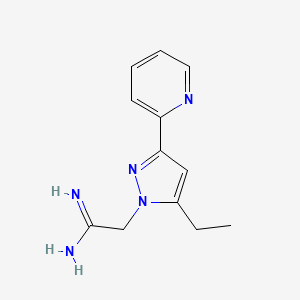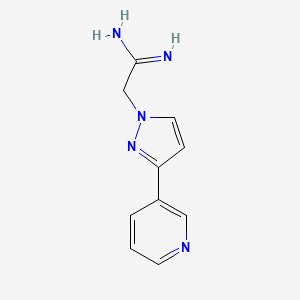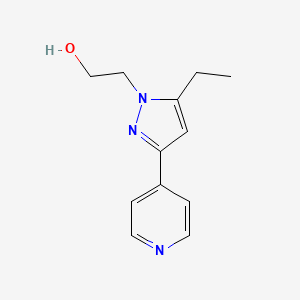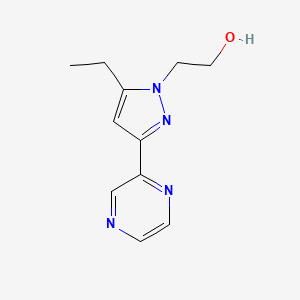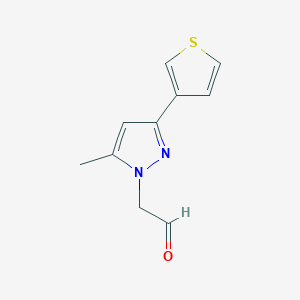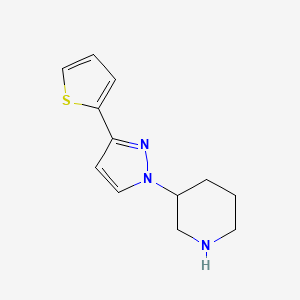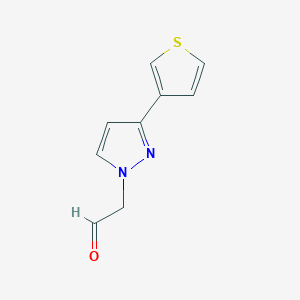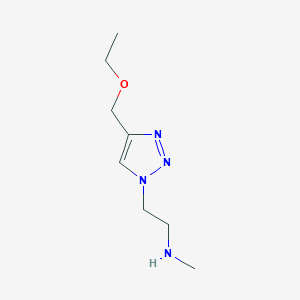
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine
Overview
Description
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a common motif in medicinal chemistry known for its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine typically involves a multi-step process:
Formation of the Triazole Ring:
Attachment of Ethoxymethyl Group: : The ethoxymethyl group is introduced via an alkylation reaction, using ethoxymethyl chloride and a suitable base like sodium hydride.
Introduction of the Amine Function:
Industrial Production Methods
Industrial production of this compound would scale up the above synthesis steps, emphasizing the use of cost-effective reagents, optimization of reaction conditions to increase yield and purity, and implementation of safe handling and waste management procedures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine undergoes several types of chemical reactions:
Oxidation: : Oxidative reactions can be used to further modify the triazole ring or the ethoxymethyl group.
Reduction: : Reduction reactions may be employed to reduce any functional groups present in the synthesis intermediates.
Substitution: : The triazole ring can participate in nucleophilic or electrophilic substitution reactions, making it a versatile synthetic intermediate.
Common Reagents and Conditions
Common reagents include:
Copper Catalysts: for cycloaddition reactions.
Bases: like sodium hydride for alkylation.
Reducing Agents: such as sodium borohydride for reductive amination.
Major Products
The major products of these reactions often include various functionalized derivatives of the triazole ring, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, due to its reactive triazole ring and functional groups.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for biological pathways.
Medicine
The triazole moiety in this compound is a common feature in many drugs, suggesting potential pharmaceutical applications, particularly in the development of antifungal or antiviral agents.
Industry
Industrially, this compound may be used in the synthesis of polymers, agrochemicals, and materials science research.
Mechanism of Action
Mechanism
The exact mechanism by which 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering biological pathways.
Molecular Targets
Potential molecular targets include enzymes involved in metabolic pathways or cellular receptors, where the triazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: : Lacks the ethoxymethyl and amine functional groups, making it less versatile.
2-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine: : Similar but with a methoxymethyl group instead of ethoxymethyl, potentially leading to different chemical properties and reactivities.
Uniqueness
The presence of the ethoxymethyl group in 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine enhances its solubility and modifies its reactivity, making it unique among similar triazole derivatives.
Properties
IUPAC Name |
2-[4-(ethoxymethyl)triazol-1-yl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-3-13-7-8-6-12(11-10-8)5-4-9-2/h6,9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDFIMFMUYLXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


